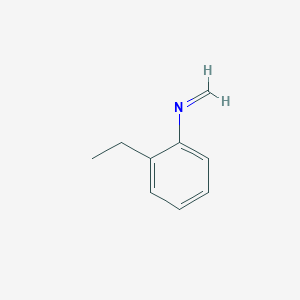
Diethyl (trifluoromethanesulfonyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (trifluoromethanesulfonyl)propanedioate is a chemical compound that belongs to the class of trifluoromethanesulfonyl derivatives It is characterized by the presence of a trifluoromethanesulfonyl group attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (trifluoromethanesulfonyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl propanedioate with trifluoromethanesulfonyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (trifluoromethanesulfonyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Various metal catalysts can be used to facilitate specific reactions.
Major Products Formed
The major products formed from the reactions of this compound include substituted malonates, carboxylic acids, and other derivatives depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl (trifluoromethanesulfonyl)propanedioate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl (trifluoromethanesulfonyl)propanedioate involves the activation of the trifluoromethanesulfonyl group, which acts as an electron-withdrawing group. This activation facilitates various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A similar compound without the trifluoromethanesulfonyl group.
Dimethyl malonate: Another ester derivative of malonic acid.
Ethyl acetoacetate: A related compound used in similar synthetic applications.
Uniqueness
Diethyl (trifluoromethanesulfonyl)propanedioate is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct reactivity and properties compared to other malonate derivatives. This makes it particularly valuable in specific synthetic and catalytic applications .
Propiedades
Número CAS |
54007-45-3 |
|---|---|
Fórmula molecular |
C8H11F3O6S |
Peso molecular |
292.23 g/mol |
Nombre IUPAC |
diethyl 2-(trifluoromethylsulfonyl)propanedioate |
InChI |
InChI=1S/C8H11F3O6S/c1-3-16-6(12)5(7(13)17-4-2)18(14,15)8(9,10)11/h5H,3-4H2,1-2H3 |
Clave InChI |
MPGWOCWFUSALQO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)S(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


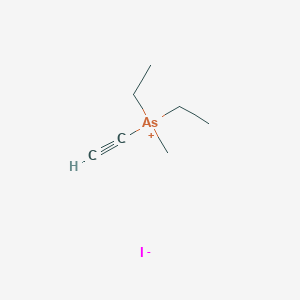
![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
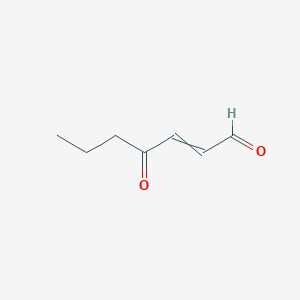
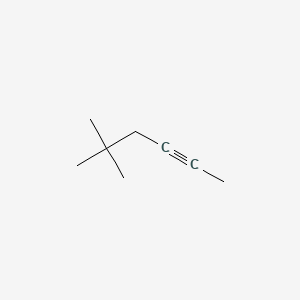
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)

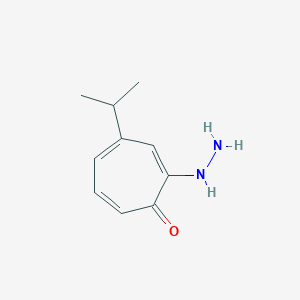
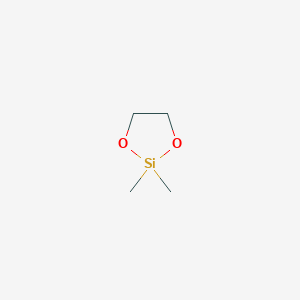


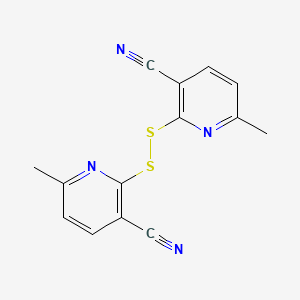

![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)
